3-((2-(3-chlorophenyl)-2-oxoethyl)thio)-7-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
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Overview
Description
3-((2-(3-chlorophenyl)-2-oxoethyl)thio)-7-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a complex organic compound that belongs to the class of triazolopyrazines This compound is characterized by the presence of a triazole ring fused to a pyrazine ring, with various substituents including chlorophenyl, difluorophenyl, and oxoethylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(3-chlorophenyl)-2-oxoethyl)thio)-7-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For instance, the synthesis may begin with the preparation of the triazolopyrazine core, followed by the introduction of the chlorophenyl and difluorophenyl groups through nucleophilic substitution reactions. The oxoethylthio group can be introduced via thiolation reactions using suitable thiolating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-((2-(3-chlorophenyl)-2-oxoethyl)thio)-7-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific substituents with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.
Scientific Research Applications
3-((2-(3-chlorophenyl)-2-oxoethyl)thio)-7-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of 3-((2-(3-chlorophenyl)-2-oxoethyl)thio)-7-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
3-((2-(3-chlorophenyl)-2-oxoethyl)thio)-7-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one: can be compared with other triazolopyrazine derivatives that have similar structural features but different substituents. Examples include compounds with variations in the phenyl groups or different functional groups attached to the triazole or pyrazine rings.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[2-(3-chlorophenyl)-2-oxoethyl]sulfanyl-7-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClF2N4O2S/c20-12-3-1-2-11(8-12)16(27)10-29-19-24-23-17-18(28)25(6-7-26(17)19)13-4-5-14(21)15(22)9-13/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJCONSMRKCOCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClF2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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